molecular formula C7H4F3N3O2S B1350251 1-(Trifluoromethyl)sulphonyl-1H-benzotriazole CAS No. 117632-84-5

1-(Trifluoromethyl)sulphonyl-1H-benzotriazole

Cat. No.: B1350251
CAS No.: 117632-84-5
M. Wt: 251.19 g/mol
InChI Key: QTTZLMGXPHZYKR-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)sulphonyl-1H-benzotriazole is a chemical compound with the molecular formula C7H4F3N3O2S. It is known for its unique structural features, which include a trifluoromethyl group and a sulphonyl group attached to a benzotriazole ring. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)sulphonyl-1H-benzotriazole can be synthesized through several methods. One common method involves the reaction of benzotriazole with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the reagents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)sulphonyl-1H-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethylsulphonyl group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulphonamide derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

1-(Trifluoromethyl)sulphonyl-1H-benzotriazole has a wide range of applications in scientific research, including:

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biomolecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)sulphonyl-1H-benzotriazole involves its reactivity with nucleophilic sites in target molecules. The trifluoromethylsulphonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify proteins, enzymes, and other biomolecules, leading to changes in their activity and function.

Molecular Targets and Pathways: The molecular targets of this compound include enzymes and proteins with nucleophilic residues such as cysteine, serine, and lysine. The compound can inhibit enzyme activity by covalently modifying these residues, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

1-(Trifluoromethyl)sulphonyl-1H-benzotriazole can be compared with other similar compounds, such as:

    1-(Trifluoromethyl)sulphonyl-1H-1,2,3-triazole: This compound has a similar structure but with a different triazole ring, leading to variations in reactivity and applications.

    1-(Trifluoromethyl)sulphonyl-1H-imidazole: This compound contains an imidazole ring instead of a benzotriazole ring, resulting in different chemical properties and uses.

Uniqueness: The uniqueness of this compound lies in its combination of a trifluoromethylsulphonyl group with a benzotriazole ring, providing a distinct set of reactivity and stability characteristics that make it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-(trifluoromethylsulfonyl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O2S/c8-7(9,10)16(14,15)13-6-4-2-1-3-5(6)11-12-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTZLMGXPHZYKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117632-84-5
Record name 1-(Trifluoromethanesulfonyl)-1H-benzotriazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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